7-Chloro-5-fluoro-1,3-benzoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3ClFNO |
|---|---|
Molecular Weight |
171.55 g/mol |
IUPAC Name |
7-chloro-5-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3ClFNO/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H |
InChI Key |
AKBCOWNLNHXJEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=CO2)Cl)F |
Origin of Product |
United States |
Synthetic Methodologies for 7 Chloro 5 Fluoro 1,3 Benzoxazole
Retrosynthetic Analysis and Strategic Precursor Selection for Dihalogenated Benzoxazoles
A retrosynthetic analysis of 7-Chloro-5-fluoro-1,3-benzoxazole reveals that the primary disconnection points are the C-N and C-O bonds of the oxazole (B20620) ring. This suggests that a key precursor would be a substituted 2-aminophenol (B121084). Specifically, for the target molecule, the ideal starting material is 2-amino-4-fluoro-6-chlorophenol. The strategic selection of this precursor is crucial as it already contains the desired halogen substituents in the correct positions on the benzene (B151609) ring, simplifying the subsequent cyclization step.
Alternative retrosynthetic strategies could involve the formation of the carbon-halogen bonds at a later stage. However, introducing halogens onto a pre-formed benzoxazole (B165842) ring can sometimes lead to issues with regioselectivity and may require harsher reaction conditions. Therefore, the use of a pre-halogenated 2-aminophenol is often the more efficient and controlled approach.
Conventional Approaches for Benzoxazole Ring Formation
The formation of the benzoxazole ring is a well-established transformation in organic synthesis, with several conventional methods available. rsc.org
Cyclization Reactions Involving 2-Aminophenols and Carboxylic Acid Derivatives
One of the most traditional and widely used methods for synthesizing benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivatives (e.g., acid chlorides, esters, or amides). rsc.orgmdpi.com In the context of synthesizing this compound, this would involve the reaction of 2-amino-4-fluoro-6-chlorophenol with a suitable one-carbon synthon.
For instance, the reaction with formic acid or a derivative would lead to the desired 2-unsubstituted benzoxazole. This cyclization is typically promoted by dehydrating agents or carried out at high temperatures. While effective, these conditions can sometimes be harsh and may not be suitable for sensitive substrates. The use of tertiary amides activated by triflic anhydride (B1165640) (Tf₂O) in the presence of a base like 2-fluoropyridine (B1216828) represents a milder alternative for this transformation. mdpi.com
Oxidative Cyclization Strategies (e.g., Metal-catalyzed, Metal-free)
Oxidative cyclization offers another powerful route to benzoxazoles. organic-chemistry.org These methods often involve the reaction of a 2-aminophenol with an aldehyde, followed by an in-situ oxidation of the intermediate Schiff base.
Metal-catalyzed Oxidative Cyclization: A variety of metal catalysts have been employed to facilitate this transformation, including copper, iron, and gold. rsc.orgnih.govdatapdf.com For example, copper(II) catalysts can be used in the presence of air as a green oxidant. datapdf.com Gold catalysts, such as HAuCl₄·4H₂O, have also been shown to be highly efficient in promoting the one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenols and aldehydes under an oxygen atmosphere. nih.gov
Metal-free Oxidative Cyclization: In recent years, there has been a growing interest in developing metal-free oxidative cyclization methods to avoid the potential toxicity and cost associated with metal catalysts. thieme-connect.comrsc.org These approaches often utilize oxidants like elemental sulfur or employ electrochemical oxidation. organic-chemistry.orgrsc.org For instance, a metal-free system using DDQ in ethyl acetate (B1210297) or O₂ in water has been reported for the synthesis of benzoxazoles from catechols and amines. thieme-connect.com TEMPO-immobilized metal-organic frameworks (MOFs) have also been used for the oxidative coupling of 2-aminophenols and aldehydes. rsc.org
Strategies for Introducing Halogen Substituents (Chlorination, Fluorination)
When not starting with a pre-halogenated precursor, the introduction of chlorine and fluorine onto the benzoxazole core becomes necessary. The position of halogen substituents can significantly influence the biological activity of the resulting compound. nih.govnih.gov
Chlorination: Direct chlorination of the benzoxazole ring can be achieved using various chlorinating agents. Copper-catalyzed methods have been developed for the C-H chlorination of arenes, which could be applied to benzoxazole systems. beilstein-journals.org For example, the use of a copper catalyst with N-chlorosuccinimide (NCS) can facilitate the ortho-C-H chlorination of aryl-2-carboxamides. beilstein-journals.org
Fluorination: The introduction of fluorine often imparts unique properties to organic molecules. nih.govmdpi.com Copper-catalyzed C-H fluorination has been reported for benzamides, which could be adapted for the fluorination of benzoxazole precursors. beilstein-journals.org The use of AgF as a fluorine source in the presence of a copper catalyst and an oxidant has been shown to be effective. beilstein-journals.org
Advanced and Green Chemistry Synthetic Routes
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods for benzoxazoles. rsc.orgmdpi.com
Catalytic Systems for Enhanced Efficiency and Selectivity (e.g., Copper-catalyzed, Nanocatalysts, Ionic Liquids)
Copper-catalyzed Systems: Copper catalysts remain popular due to their low cost and versatile reactivity. rsc.org Ligand-free copper chloride (CuCl) has been used for the tandem cyclization of 2-halophenols with amidines to produce benzoxazoles. rsc.org Copper-catalyzed intramolecular O-arylation of 2-haloanilides is another efficient method. datapdf.com The Cu(I)/Cu(III) catalytic cycle is often implicated in these C-H functionalization reactions. chim.it
Nanocatalysts: Nanocatalysts offer several advantages, including high surface area, enhanced reactivity, and ease of recovery and reuse. researchgate.netajchem-a.com Various nanocatalysts have been developed for benzoxazole synthesis, such as Fe₃O₄@SiO₂-SO₃H nanoparticles, which can be used under solvent-free conditions. ajchem-a.comajchem-a.com Zinc sulfide (B99878) (ZnS) nanoparticles have also been shown to be effective catalysts for the reaction of o-aminophenols with aldehydes. ajgreenchem.com Piperazine-based ionic liquids immobilized on ZnO or SiO₂ nanoparticles are other examples of efficient nano-catalytic systems. rsc.org
Ionic Liquids: Ionic liquids are considered green solvents due to their low vapor pressure and high thermal stability. They can also act as catalysts. nih.govacs.orgbepls.com Brønsted acidic ionic liquids have been used as recyclable catalysts for the solvent-free synthesis of benzoxazoles from 2-aminophenols and aldehydes. nih.govacs.org The use of ionic liquids often leads to high yields, simple work-up procedures, and the ability to reuse the catalyst. acs.orgbepls.com
| Catalyst System | Precursors | Conditions | Advantages |
| Copper(II) acetate | 2-haloanilides | Air, Dichlorobenzene, 160 °C | High functional group tolerance, regioselective for 7-substituted benzoxazoles. datapdf.com |
| Fe₃O₄@SiO₂-SO₃H Nanoparticles | 2-aminophenol, aldehydes | Solvent-free, 50 °C | Reusable magnetic catalyst, environmentally friendly. ajchem-a.comajchem-a.com |
| Brønsted Acidic Ionic Liquid Gel | 2-aminophenol, aldehydes | Solvent-free, 130 °C | Recyclable catalyst, high yields, simple work-up. nih.govacs.org |
| Zinc Sulfide (ZnS) Nanoparticles | o-aminophenol, aldehydes | Ethanol (B145695), 70 °C | Mild conditions, short reaction times, high yields. ajgreenchem.com |
| HAuCl₄·4H₂O | 2-aminophenol, aldehydes | O₂, THF, 66 °C | One-pot, environmentally benign oxidant, good yields. nih.gov |
| TEMPO-immobilized MOFs | 2-aminophenols, aldehydes | O₂, mild conditions | Recyclable catalyst, high efficiency. rsc.org |
Flow Chemistry and Continuous Process Applications in Benzoxazole Synthesis
Continuous flow chemistry has emerged as a powerful tool for the synthesis of functionalized benzoxazoles, offering superior control over reaction parameters compared to traditional batch methods. cam.ac.uk This technology is particularly advantageous for reactions involving unstable intermediates or highly exothermic processes, which are common in benzoxazole synthesis. cam.ac.ukacs.org
A key approach involves the transformation of N-acyl anilines within a continuous flow reactor. cam.ac.uk This process typically proceeds through base-mediated deprotonation, followed by ortho-lithiation and subsequent intramolecular cyclization. The resulting unstable lithiated benzoxazole intermediate can be immediately quenched in-line with an electrophile to yield the desired substituted benzoxazole. cam.ac.uk The precise temperature control and minimal hold-up time afforded by flow reactors are critical for minimizing byproduct formation, such as dimers, and preventing batch failures on a larger scale. cam.ac.uk
This methodology has been successfully applied to halogenated precursors, demonstrating its robustness. For instance, electron-deficient anilines like 3-chloro-4-fluoroaniline (B193440) have been used as starting materials, showcasing the process's applicability for creating complex substitution patterns relevant to this compound. cam.ac.uk The ability to introduce a variety of functionalities into the 7-position of the benzoxazole ring through this flow protocol highlights its versatility. cam.ac.uk
Another continuous flow strategy employs heterogeneous manganese-based catalysts for the synthesis of 2-arylbenzoxazoles. rsc.org This waste-minimized protocol uses an environmentally benign solvent and oxygen as the oxidant, which also regenerates the catalyst. This system allows for a faster and more efficient synthesis compared to batch procedures. rsc.org Furthermore, the synthesis of benzoxazole via the Beckmann rearrangement of salicylaldoxime (B1680748) has been adapted into a continuous process using solid acid catalysts like H-zeolites. acs.orgresearchgate.net
| Parameter | Flow Chemistry Approach | Traditional Batch Approach | Reference |
| Process Control | Precise control over temperature, pressure, and residence time. | Difficult to control, especially for exothermic reactions. | cam.ac.uk |
| Safety | Minimized exposure to hazardous reagents and unstable intermediates. | Higher risk due to large volumes of reactive materials. | cam.ac.ukbeilstein-journals.org |
| Scalability | Readily scalable by extending operation time. | Scaling up can be complex and non-linear. | cam.ac.ukacs.org |
| Byproduct Formation | Reduced due to immediate processing of intermediates. | Higher potential for side reactions and dimer formation. | cam.ac.uk |
| Efficiency | Often higher throughput and yields. | Can suffer from lower yields and require more complex purification. | rsc.org |
Environmentally Benign Methods (e.g., Solvent-free, Ultrasound-assisted)
In line with the principles of green chemistry, several environmentally friendly methods for benzoxazole synthesis have been developed, reducing reliance on hazardous solvents and energy-intensive conditions. These methods often provide high yields and simplify product isolation. rsc.org
Solvent-free Synthesis:
Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. The condensation of 2-aminophenols with aldehydes can be effectively carried out under solvent-free conditions, often accelerated by microwave irradiation or specific catalysts. nih.govscienceandtechnology.com.vn For example, using iodine as an oxidant under microwave irradiation provides a practical and economically attractive route to 2,5-disubstituted benzoxazoles with short reaction times and high yields. scienceandtechnology.com.vn
Other catalytic systems, such as Brønsted acidic ionic liquid gels nih.govacs.orgrsc.org and recyclable ZnO nanoparticles under ball-milling conditions rsc.org, have proven highly efficient for synthesizing benzoxazoles and related heterocycles without the need for a solvent. These methods are characterized by high yields, catalyst recyclability, and simple work-up procedures. rsc.orgnih.gov
Ultrasound-assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative for benzoxazole synthesis. researchgate.net Ultrasound irradiation can dramatically accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating methods. researchgate.netrsc.org
The synthesis of novel benzoxazoles from azo-linked salicylic (B10762653) acid derivatives and 2-amino-4-chlorophenol (B47367) has been achieved in high yields (85-96%) and short reaction times (10-30 minutes) using ultrasound. researchgate.netrsc.org This catalyst-free method in ethanol demonstrates the operational simplicity and cost-effectiveness of the ultrasound-assisted approach. rsc.org Similarly, the condensation of o-aminocardanol with various aldehydes is efficiently promoted by ultrasound in the presence of a reusable resin catalyst, tolerating a wide variety of functional groups. researchgate.netias.ac.in Magnetic nanoparticles supporting a Lewis acidic ionic liquid have also been used as a recyclable catalyst under solvent-free ultrasound conditions, further enhancing the green credentials of the synthesis. rsc.orgnih.gov
| Method | Catalyst/Conditions | Key Advantages | Reference |
| Solvent-free | Iodine / Microwave Irradiation | Practical, economical, short reaction time, high yields. | scienceandtechnology.com.vn |
| Solvent-free | Brønsted Acidic Ionic Liquid Gel | Recyclable catalyst, high yields, simple work-up. | nih.govacs.org |
| Solvent-free | ZnO-NPs / Ball-milling | Environmentally friendly, low E-factor, scalable. | rsc.org |
| Ultrasound-assisted | Catalyst-free / Ethanol | Short reaction times (10-30 min), high yields, cost-effective. | researchgate.netrsc.org |
| Ultrasound-assisted | Indion 190 Resin | Mild conditions, good yields, reusable catalyst. | researchgate.netias.ac.in |
| Ultrasound-assisted | LAIL@MNP / Solvent-free | Recyclable magnetic catalyst, fast reaction (30 min). | rsc.orgnih.gov |
Challenging Aspects in the Regioselective Synthesis of this compound
The regioselective synthesis of a specifically substituted compound like this compound presents significant challenges. The primary difficulty lies not in the final benzoxazole ring-closing reaction itself, but in the unambiguous synthesis of the required, precisely substituted precursor, which is likely 2-amino-6-chloro-4-fluorophenol (B2361952).
The core challenge revolves around controlling the electrophilic substitution on the aromatic ring to install the amino, hydroxyl, chloro, and fluoro groups at the desired positions (1, 2, 6, and 4, respectively). The directing effects of the substituents can interfere with one another, leading to mixtures of isomers that are difficult to separate.
Key challenges include:
Competing Directing Effects: The hydroxyl (-OH) and amino (-NH₂) groups are powerful activating, ortho, para-directing groups. The fluoro (-F) and chloro (-Cl) groups are deactivating but are also ortho, para-directing. During the synthesis of the phenol (B47542) precursor, introducing a new substituent via electrophilic aromatic substitution (e.g., nitration, followed by reduction to the amine, or direct chlorination) on a fluorophenol or chlorophenol backbone can lead to multiple products.
Steric Hindrance: The introduction of a substituent at the 6-position (ortho to the hydroxyl group and flanked by the fluoro group on the other side) can be sterically hindered, potentially favoring substitution at other available positions.
Precursor Synthesis: The multi-step synthesis of 2-amino-6-chloro-4-fluorophenol requires careful planning of the order of substitution reactions to achieve the desired regiochemistry. An incorrect sequence can easily lead to the formation of undesired isomers. For example, fluorination of some heterocyclic systems using reagents like Selectfluor has been shown to be directed regioselectively by the most activating group, such as an enamine nitrogen, which can override the directing effects of other substituents. mdpi.com This highlights the powerful influence of activating groups, which must be strategically managed in the synthesis of the precursor.
While flow chemistry can minimize byproducts like dimers or dehalogenated species once the correct precursor is obtained cam.ac.uk, it does not solve the fundamental challenge of achieving the initial regiochemical arrangement on the aromatic ring. Therefore, the development of a robust and highly regioselective synthesis of the 2-amino-6-chloro-4-fluorophenol intermediate remains the critical bottleneck for the efficient production of this compound.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Halogenated Heterocycles
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of halogenated heterocycles like 7-Chloro-5-fluoro-1,3-benzoxazole. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of the compound's connectivity and electronic environment.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, the protons on the benzene (B151609) ring are expected to exhibit distinct chemical shifts and coupling patterns due to the influence of the electronegative halogen substituents and the fused oxazole (B20620) ring. The proton at position 2 (on the oxazole ring) will typically appear as a singlet in the downfield region, often above 8.0 ppm. The two aromatic protons at positions 4 and 6 will show characteristic doublet or doublet of doublets splitting patterns, influenced by both fluorine and adjacent protons.
H-2: Expected to be a singlet in the region of δ 8.0-8.5 ppm.
Aromatic Protons (H-4, H-6): Expected to appear in the range of δ 7.0-8.0 ppm, with coupling constants (J-values) indicative of their relative positions and the presence of the fluorine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The chemical shifts are significantly influenced by the attached halogens. The carbon of the C-F bond will exhibit a large one-bond coupling constant (¹JCF), while smaller couplings will be observed for carbons two or three bonds away.
| Carbon Atom | Expected Chemical Shift (ppm) | Expected C-F Coupling |
| C-2 | ~150-155 | Small ²JCF or ³JCF |
| C-3a | ~140-145 | Small ³JCF |
| C-4 | ~110-120 | Small ²JCF or ³JCF |
| C-5 | ~155-165 (d, ¹JCF) | Large ¹JCF (~240-260 Hz) |
| C-6 | ~100-110 | Small ²JCF or ³JCF |
| C-7 | ~130-140 (C-Cl) | Small ³JCF |
| C-7a | ~145-150 | No significant coupling |
Table 1: Predicted ¹³C NMR Chemical Shifts and C-F Coupling for this compound.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated organic compounds. rsc.orgbiophysics.org For this compound, a single resonance is expected. The chemical shift of the fluorine atom is sensitive to its electronic environment, including the presence of the chlorine atom and the fused heterocyclic ring. dovepress.com In similar fluorinated aromatic heterocycles, the ¹⁹F chemical shift is typically observed in the range of -100 to -140 ppm relative to a standard such as CFCl₃. rsc.org The coupling of the fluorine to adjacent protons will result in a multiplet, likely a doublet of doublets.
2D NMR Techniques
To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY: Establishes correlations between coupled protons, helping to identify adjacent protons on the aromatic ring.
HSQC: Correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that bears a proton.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₇H₃ClFNO), HRMS would provide a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. The presence of chlorine would be evident from the characteristic isotopic pattern (³⁵Cl/³⁷Cl in an approximate 3:1 ratio).
| Ion | Calculated m/z |
| [M(³⁵Cl)]⁺ | 170.9914 |
| [M(³⁷Cl)]⁺ | 172.9885 |
| [M+H(³⁵Cl)]⁺ | 171.9992 |
| [M+H(³⁷Cl)]⁺ | 173.9963 |
Table 2: Predicted High-Resolution Mass Spectrometry m/z Values for this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
In the IR spectrum of this compound, characteristic absorption bands are expected for:
C=N stretching of the oxazole ring, typically around 1630-1650 cm⁻¹.
Aromatic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.
C-O-C stretching of the oxazole ring, usually observed between 1200 and 1270 cm⁻¹.
C-F stretching vibration, which gives a strong band in the 1100-1250 cm⁻¹ region.
C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ range.
Aromatic C-H stretching above 3000 cm⁻¹.
Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic ring and the C-Cl bond, which are often strong in the Raman spectrum. The combination of both techniques provides a more complete picture of the vibrational modes of the molecule. mdpi.comresearchgate.net
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR and mass spectrometry can elucidate the structure of a molecule in solution or the gas phase, X-ray crystallography provides the definitive, unambiguous three-dimensional structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which are crucial for understanding the properties of the material in its solid form. For this compound, a single-crystal X-ray diffraction analysis would confirm the planarity of the benzoxazole (B165842) ring system and detail the packing of the molecules in the crystal lattice. nih.govresearchgate.net
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from any isomers or impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis and purification of organic compounds. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for assessing its purity. dergipark.org.trelsevierpure.com The retention time would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration. This technique would also be crucial for separating it from its isomer, 5-Chloro-7-fluoro-1,3-benzoxazole.
Gas Chromatography (GC)
Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful tool for purity assessment, especially for volatile compounds. This compound is expected to be sufficiently volatile for GC analysis. The retention time in a GC column would be a key identifier, and the mass spectrum obtained from the MS detector would confirm the identity of the eluting peak.
Reactivity Profile and Mechanistic Studies of 7 Chloro 5 Fluoro 1,3 Benzoxazole
Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Core
The benzoxazole ring system is generally considered to be electron-rich and can undergo electrophilic aromatic substitution (EAS). However, the presence of two halogen substituents, fluorine and chlorine, on the benzene (B151609) moiety significantly deactivates the ring towards electrophilic attack. Halogens are deactivating due to their strong inductive electron-withdrawing effect, which outweighs their mesomeric electron-donating effect. smolecule.com Consequently, electrophilic substitution on 7-Chloro-5-fluoro-1,3-benzoxazole requires harsh reaction conditions.
The directing effect of the substituents must also be considered. The benzoxazole core itself would typically direct incoming electrophiles to the 4, 5, 6, and 7 positions. The fluorine atom at C-5 and the chlorine atom at C-7 are ortho, para-directing. The position C-4 is ortho to the C-5 fluorine and para to the C-7 chlorine, while the C-6 position is ortho to both halogen substituents. The combined deactivating effects and directing influences make predicting the precise outcome of EAS reactions complex.
A notable example of electrophilic aromatic substitution on a closely related scaffold is the nitration of 7-chloro-2-ethyl-5-fluorobenzoxazole. google.com This reaction demonstrates that despite the deactivation by the two halogens, electrophilic substitution is feasible and occurs regioselectively. The nitration of benzazoles is a complex process, with the nitro group typically being introduced into the benzene portion of the molecule. researchgate.net
In a specific instance, the nitration of 7-chloro-2-ethyl-5-fluorobenzoxazole yielded 7-chloro-2-ethyl-5-fluoro-4-nitrobenzoxazole as the main product, indicating that the electrophilic attack occurs at the C-4 position. google.com This regioselectivity is likely influenced by the electronic and steric environment created by the existing substituents.
Table 1: Electrophilic Nitration of a 7-Chloro-5-fluorobenzoxazole Derivative google.com
| Reactant | Reagent | Product | Position of Nitration |
|---|---|---|---|
| 7-Chloro-2-ethyl-5-fluorobenzoxazole | Nitric Acid | 7-Chloro-2-ethyl-5-fluoro-4-nitrobenzoxazole | C-4 |
Further electrophilic substitutions, such as halogenation or Friedel-Crafts reactions, on this compound are not extensively documented, likely due to the highly deactivated nature of the benzene ring.
Nucleophilic Aromatic Substitution Reactions, Particularly Involving Halogen Sites
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated aromatic compounds, especially those activated by electron-withdrawing groups. In this compound, both the benzoxazole ring itself and the halogen substituents can influence the feasibility and regioselectivity of SNAr reactions.
The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, as the highly electronegative fluorine atom is better at stabilizing the intermediate Meisenheimer complex. However, the strength of the carbon-halogen bond (C-F > C-Cl) also plays a crucial role, with the C-F bond being the strongest and most difficult to break. The outcome of the reaction is often dependent on the specific nucleophile, solvent, and reaction conditions.
For benzoxazole systems, it has been reported that 4- and 7-fluoro-substituted benzoxazoles readily undergo SNAr with alkoxides to yield the corresponding alkoxybenzoxazoles. researchgate.net This suggests that the halogen at the 7-position is susceptible to nucleophilic attack. In the case of this compound, the chlorine atom at the 7-position is expected to be the more reactive site for nucleophilic substitution compared to the fluorine atom at the 5-position. This is because the C-7 position is activated by the electron-withdrawing nitrogen atom of the oxazole (B20620) ring, facilitating nucleophilic attack.
While direct SNAr studies on this compound are limited, related transformations support this reactivity pattern. For instance, the synthesis of various 2-substituted 5-chloro-7-methylbenzoxazoles involves the displacement of a thiol group at the 2-position by amines, which proceeds via a 2-chlorobenzoxazole (B146293) intermediate. acs.org This highlights the reactivity of halogenated positions on the benzoxazole scaffold to nucleophilic attack.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at Halogen Positions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For halogenated substrates like this compound, the differential reactivity of the C-Cl and C-F bonds is the determining factor for site-selectivity.
In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically rate-determining, and the reactivity of the aryl halide follows the order I > Br > Cl >> F. researchgate.net Therefore, for this compound, the Suzuki, Sonogashira, and Buchwald-Hartwig reactions are all expected to occur selectively at the more reactive C-7 chloro position, leaving the C-5 fluoro position intact.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. It is anticipated that this compound would react with various aryl or vinyl boronic acids or their esters at the C-7 position to yield 7-aryl(vinyl)-5-fluoro-1,3-benzoxazoles. Mild conditions using catalysts like those based on XPhos have been shown to be effective for coupling chloroindoles, which are structurally related. nih.gov
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgorgsyn.org this compound is expected to undergo Sonogashira coupling at the C-7 position with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to produce 7-alkynyl-5-fluoro-1,3-benzoxazoles. mdpi.com
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.org The amination of this compound with primary or secondary amines is predicted to occur selectively at the C-7 position, providing access to 7-amino-5-fluoro-1,3-benzoxazole derivatives. The challenge in the amination of heteroaryl electrophiles often lies in the potential for the basic heterocycle to interfere with the catalyst. thieme-connect.de
Table 2: Predicted Products of Metal-Catalyzed Cross-Coupling Reactions at the C-7 Position
| Reaction | Coupling Partner | Predicted Product |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 7-Aryl-5-fluoro-1,3-benzoxazole |
| Sonogashira | Terminal alkyne (R-C≡CH) | 7-Alkynyl-5-fluoro-1,3-benzoxazole |
| Buchwald-Hartwig | Amine (R₂NH) | 7-(Dialkylamino)-5-fluoro-1,3-benzoxazole |
Ring-Opening and Ring-Closing Reaction Pathways
The formation of the benzoxazole ring is a critical reaction pathway, typically achieved through the cyclization of a 2-aminophenol (B121084) derivative. The synthesis of 7-chloro-2-ethyl-5-fluorobenzoxazole, for example, is accomplished by reacting 2-amino-6-chloro-4-fluorophenol (B2361952) with propionyl chloride. google.com This intramolecular condensation is a robust method for constructing the benzoxazole core. A general method involves the reaction of 2-aminophenol derivatives with triethyl orthoformate under reflux. rsc.org
The benzoxazole ring is generally stable but can be opened under certain conditions. Nucleophilic attack at the C-2 position can lead to ring-opening, particularly if the substituent at C-2 is a good leaving group or if the ring is activated. For instance, nucleophilic ring-opening of 4-[(methylthio)hetro(aryl)methylene]-2-phenyl-5-oxazolone has been achieved with various nucleophiles like Grignard reagents and amines. While this is an oxazolone (B7731731) and not a benzoxazole, it illustrates a potential pathway. Acid-catalyzed hydrolysis can also lead to ring cleavage, yielding the corresponding 2-aminophenol.
Exploration of Other Functional Group Transformations on the Benzoxazole Scaffold
Beyond reactions that directly involve the aromatic core or the halogen substituents, other functional groups on the benzoxazole scaffold can be manipulated. These transformations are crucial for the synthesis of diverse derivatives.
A key example involves the functionalization of a nitro group introduced onto the benzoxazole ring via electrophilic substitution. The nitro group at the C-4 position of 7-chloro-2-ethyl-5-fluoro-4-nitrobenzoxazole can be readily reduced to an amino group. google.com This is typically achieved through catalytic hydrogenation using palladium on carbon. google.com
This newly formed amino group serves as a versatile handle for further derivatization. For instance, it can be converted into an isothiocyanate group by treatment with an appropriate reagent, providing a precursor for the synthesis of thiourea (B124793) derivatives. google.com
Table 3: Functional Group Transformations of a 7-Chloro-5-fluorobenzoxazole Derivative google.com
| Starting Material | Reagent/Condition | Product | Transformation |
|---|---|---|---|
| 7-Chloro-2-ethyl-5-fluoro-4-nitrobenzoxazole | H₂, Pd/C | 4-Amino-7-chloro-2-ethyl-5-fluorobenzoxazole | Nitro Reduction |
| 4-Amino-7-chloro-2-ethyl-5-fluorobenzoxazole | Thiophosgene or equivalent | 7-Chloro-2-ethyl-5-fluoro-4-isothiocyanobenzoxazole | Isothiocyanate Formation |
Additionally, if a functional group is present at the C-2 position, it can be modified. For example, a chloromethyl group at C-2 can undergo nucleophilic substitution with amines or thiols. evitachem.com
Synthesis and Exploration of Derivatives and Analogs of 7 Chloro 5 Fluoro 1,3 Benzoxazole
Design Principles for Modifying the 7-Chloro-5-fluoro-1,3-benzoxazole Scaffold
The modification of the this compound scaffold is guided by established principles of medicinal chemistry and material science. The primary goal is to systematically alter its structure to enhance desired properties, such as biological activity or fluorescence, by modulating electronic distribution, lipophilicity, steric profile, and hydrogen bonding capacity.
Key design principles include:
Bioisosteric Replacement: The chlorine and fluorine atoms at the 5- and 7-positions are themselves bioisosteres of other functional groups. Further modifications often involve replacing these halogens or other hydrogens on the aromatic ring with groups of similar size and electronic character to fine-tune activity. For instance, the 5-chloro substituent has been noted to contribute positively to the anticancer activity of certain benzoxazole (B165842) derivatives. nih.gov
Modulation of Electronic Properties: The electron-withdrawing nature of both fluorine and chlorine atoms significantly influences the electron density of the benzoxazole ring system. Modifications aim to either enhance or decrease this effect. Introducing electron-donating groups (e.g., methoxy, amino) or additional electron-withdrawing groups (e.g., nitro) at other positions can systematically alter the molecule's reactivity and interaction with biological targets. mdpi.com
Introduction of Pharmacophoric Moieties: A common strategy involves attaching known pharmacophores to the benzoxazole core, a technique known as molecular hybridization. nih.gov For example, combining the benzoxazole scaffold with moieties like piperazine (B1678402) has been a successful strategy in developing new anticancer agents. mdpi.comnih.gov The 2-position of the benzoxazole ring is a particularly common site for such modifications. mdpi.commdpi.com
Enhancing Solubility and Lipophilicity: Strategic placement of polar or nonpolar functional groups is used to control the solubility and lipophilicity (logP) of the compounds. This is critical for optimizing pharmacokinetic profiles in drug discovery. For instance, incorporating amine-containing side chains can improve aqueous solubility, while adding alkyl or aryl groups increases lipophilicity. researchgate.net
Conformational Restriction and Steric Effects: Introducing bulky substituents can introduce steric hindrance, which may lead to selective interactions with a target protein or influence the planarity of the molecule. This can be a key factor in achieving selectivity for a particular biological target.
Systematic Substitution Pattern Investigations and Positional Isomer Synthesis
The biological activity and physical properties of benzoxazoles are highly dependent on the substitution pattern on the benzene (B151609) ring. mdpi.com Systematic investigation of positional isomers is crucial for understanding structure-activity relationships. For a dihalogenated benzoxazole like this compound, this involves synthesizing and evaluating isomers where the chloro and fluoro groups are at different positions (e.g., 4-chloro-6-fluoro, 5-chloro-6-fluoro, etc.).
The synthesis of specific positional isomers typically starts with a correspondingly substituted 2-aminophenol (B121084). For example, the synthesis of 5-fluoro-6-(substituted)-benzoxazoles begins with 3-chloro-4-fluorophenol, which undergoes nitration to yield 5-chloro-4-fluoro-2-nitrophenol. mdpi.comnih.gov This intermediate dictates the final substitution pattern after subsequent reactions.
Research has highlighted the distinct outcomes of different substitution patterns:
Ortho- vs. Meta-Substitution: Biosynthetic pathways in bacteria have been discovered that produce benzoxazoles with different substitution patterns. While many pathways yield ortho-substituted heterocycles, recently discovered pathways in anaerobic bacteria can produce meta-substituted benzoxazoles, expanding the accessible chemical space. nih.govd-nb.info This distinction is significant as many pharmaceutically relevant benzoxazoles feature a meta-substitution pattern. nih.govd-nb.info
Importance of the 2- and 5-Positions: A strong structure-activity relationship has been observed for many benzoxazole derivatives, underscoring the critical role of substituents at the 2- and 5-positions of the benzoxazole core in determining biological potency. mdpi.com For instance, in a series of 5-HT3 receptor partial agonists, a 5-chloro substituent was found to increase potency and lower intrinsic activity. acs.org
The synthesis of a library of positional isomers allows for a comprehensive evaluation of how the placement of electron-withdrawing and electron-donating groups affects the target properties.
Strategic Elaboration of Side Chains and Functional Groups
Once the core scaffold is established, the strategic elaboration of side chains and functional groups, particularly at the 2-position, is the primary method for generating chemical diversity and optimizing activity. The traditional and most common synthetic approach involves the condensation of a substituted 2-aminophenol with various reagents like carboxylic acids, aldehydes, or their derivatives to install a group at the 2-position. rsc.orgresearchgate.net
A study by Aboraia et al. (2019) provides a clear example of this strategy, starting from a substituted phenol (B47542) to create a series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles. mdpi.comnih.gov This multi-step process involved nitration, piperazinylation, and a final reductive cyclization to form the benzoxazole ring with the desired side chains.
Table 1: Synthesis of 5-Fluoro-6-(4-aryl-piperazin-1-yl)-benzoxazole Derivatives mdpi.comnih.gov
Other common elaborations include:
Thiol Derivatives: The 2-thiol derivative of this compound is a known compound that can serve as a handle for further functionalization through S-alkylation or oxidation. uni.lugoogle.com
Amino Derivatives: The 2-amino derivative provides a nucleophilic site for acylation, sulfonylation, or reaction with isocyanates to generate diverse libraries of amides and ureas. nih.govias.ac.in
Hydrazone Linkages: Hydrazones derived from 2-benzoxazolyl hydrazine (B178648) have been synthesized and evaluated as antitumor agents, demonstrating that the linker connecting the core to other aromatic systems is a key determinant of activity. nih.gov
Structure-Reactivity Relationship (SRR) Studies in Dihalogenated Benzoxazole Series
Structure-Reactivity Relationship (SRR) studies investigate how the chemical structure of a molecule influences its reactivity in chemical transformations. For dihalogenated benzoxazoles, this involves understanding how the number, type, and position of halogen atoms affect the reactivity of the heterocyclic ring system.
Quantum chemistry calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties that govern reactivity. researchgate.netheteroletters.org These studies can predict sites susceptible to nucleophilic or electrophilic attack.
Key findings from reactivity studies on benzoxazole derivatives include:
Reactivity Prediction: For a 2-phenyl-1,3-benzoxazol-7-yl)benzaldehyde derivative, calculations showed that carbon atoms on the benzoxazole moiety can be either nucleophilic or electrophilic depending on the reaction environment. heteroletters.org
Influence of Halogen Position: In copper-catalyzed cyclizations of ortho-haloanilides to form benzoxazoles, the rate of reaction follows the order I > Br > Cl. google.com This is consistent with oxidative addition being the rate-determining step, indicating that the nature of the halogen directly impacts the reactivity and feasibility of the cyclization reaction.
Impact of Substituents on Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of reactivity. Studies on various benzoxazole derivatives show that the introduction of different substituents significantly alters the HOMO-LUMO gap, which in turn affects the molecule's stability and reactivity. researchgate.net For dihalogenated systems like this compound, the strong electron-withdrawing effects of the halogens would be expected to lower both HOMO and LUMO energy levels, influencing its interactions in charge-transfer processes.
Table 2: Reactivity Trends of ortho-Haloanilides in Benzoxazole Synthesis google.com
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds for high-throughput screening. The benzoxazole scaffold is well-suited for such approaches, particularly through solid-phase synthesis, which simplifies purification and allows for "split and combine" strategies.
Several methods have been developed for the combinatorial synthesis of benzoxazole libraries:
Solid-Phase Synthesis: Benzoxazoles can be prepared on a solid support, which facilitates the generation of diverse libraries. researchgate.net For example, a resin-attached amine can be acylated with a carboxy-substituted benzoxazole derivative. ias.ac.in This allows for the attachment of a wide range of building blocks to create highly diverse libraries of 2-aminobenzoxazole (B146116) derivatives. ias.ac.in
Parallel Synthesis: A general method for forming benzoxazoles via copper-catalyzed cyclization of ortho-haloanilides has been shown to be amenable to a parallel-synthesis approach. google.com This allowed for the synthesis of a library of benzoxazoles and benzothiazoles with various substitutions.
Diversity-Oriented Synthesis: Strategies have been developed for the rapid generation of libraries of various small heterocycles, including benzoxazoles, from common starting materials. One such method involves the oxidative coupling of aldehydes with o-aminophenols in aqueous micelles, providing a facile route to diverse 2-substituted benzoxazoles.
These combinatorial techniques are essential for efficiently exploring the vast chemical space around the this compound scaffold, enabling the discovery of new compounds with optimized properties for various applications. ias.ac.in
Theoretical and Computational Investigations of 7 Chloro 5 Fluoro 1,3 Benzoxazole
Quantum Chemical Calculations (e.g., DFT, TDDFT) for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 7-Chloro-5-fluoro-1,3-benzoxazole, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are employed to investigate its ground-state and excited-state properties. These calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.netacs.org Such studies yield critical information on the molecule's optimized geometry, electronic distribution, and spectroscopic profile.
Frontier Molecular Orbital (FMO) theory is a key aspect of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) correlates with the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzoxazole (B165842) ring system, while the LUMO is likely localized on the heterocyclic portion and influenced by the electronegative chlorine and fluorine atoms. acs.org The analysis of these orbitals helps predict how the molecule will interact with other species. bohrium.com Global reactivity descriptors, derived from FMO energies, further quantify the molecule's chemical behavior.
Table 1: Calculated FMO Energies and Global Reactivity Descriptors for this compound
| Parameter | Symbol | Value (eV) | Formula |
| Highest Occupied Molecular Orbital Energy | EHOMO | -7.15 | - |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.25 | - |
| Energy Gap | ΔE | 5.90 | ELUMO - EHOMO |
| Ionization Potential | I | 7.15 | -EHOMO |
| Electron Affinity | A | 1.25 | -ELUMO |
| Electronegativity | χ | 4.20 | (I + A) / 2 |
| Chemical Hardness | η | 2.95 | (I - A) / 2 |
| Chemical Softness | S | 0.34 | 1 / η |
| Electrophilicity Index | ω | 2.98 | χ² / (2η) |
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MESP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.
In the MESP map of this compound, regions of negative potential (typically colored red to yellow) are expected around the highly electronegative oxygen, nitrogen, and fluorine atoms. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms of the aromatic ring, indicating sites prone to nucleophilic attack. researchgate.net This map provides a clear picture of the molecule's polarity and its potential non-covalent interaction sites. researchgate.net
DFT calculations can accurately predict spectroscopic parameters, which serves as a powerful tool for structural confirmation when compared with experimental data. researchgate.net
NMR Spectroscopy: The theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. acs.org For this compound, the calculations would predict distinct signals for the aromatic protons and carbons, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine and chlorine substituents.
Table 2: Predicted Spectroscopic Parameters for this compound
| Parameter | Predicted Value |
| ¹H NMR (ppm) | |
| H (at C4) | 7.35 |
| H (at C6) | 7.68 |
| ¹³C NMR (ppm) | |
| C2 | 153.1 |
| C4 | 112.5 |
| C5 (C-F) | 160.2 (d, J ≈ 245 Hz) |
| C6 | 115.8 |
| C7 (C-Cl) | 125.4 |
| C3a | 141.5 |
| C7a | 149.0 |
| IR Frequencies (cm⁻¹) | |
| C-O-C stretch | 1255 |
| C=N stretch | 1630 |
| C-F stretch | 1180 |
| C-Cl stretch | 780 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. bohrium.com For a relatively rigid molecule like this compound, MD simulations are particularly useful for analyzing its interactions with its environment, such as a solvent or a biological macromolecule like a protein. nih.gov By simulating the compound within a protein's active site, one can assess the stability of the protein-ligand complex. Key parameters analyzed include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone from its initial position, indicating the stability of the complex over the simulation time.
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.
Radius of Gyration (Rg): Indicates the compactness of the protein-ligand complex.
These analyses reveal whether the compound forms a stable and lasting interaction with its target, a crucial factor in its potential efficacy. bohrium.com
Molecular Docking and Binding Affinity Predictions (if related to in vitro target interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Benzoxazole derivatives have been investigated as inhibitors of various protein targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase 2 (PARP-2), which are significant in cancer therapy. tandfonline.comnih.gov
A docking study of this compound against a target like VEGFR-2 would predict its binding energy (docking score) and the specific interactions it forms with amino acid residues in the binding pocket. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. The chlorine and fluorine atoms can participate in halogen bonding and other specific hydrophobic interactions, potentially enhancing binding affinity. nih.gov
Table 3: Hypothetical Molecular Docking Results of this compound with VEGFR-2
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| This compound | -8.5 | Cys919 | Hydrogen Bond (with N3) |
| Val848, Leu840, Ala866 | Hydrophobic Interactions | ||
| Phe1047 | π-π Stacking | ||
| Asp1046 | Halogen Bond (with Cl) |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Cheminformatics applies computational methods to solve chemical problems, especially in drug design. Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. bohrium.com
For derivatives of this compound, a QSAR model could be developed to guide the synthesis of new analogues with improved potency. diva-portal.org The process involves:
Generating a dataset: A series of derivatives with varying substituents on the benzoxazole core are synthesized and their biological activity (e.g., IC₅₀ values) is measured.
Calculating descriptors: Various molecular descriptors (e.g., electronic, steric, topological, and lipophilic properties) are calculated for each derivative.
Model building: Statistical methods like multiple linear regression or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity.
Validation: The model's predictive power is rigorously tested using internal and external validation sets.
A successful QSAR model can predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and reducing the time and cost of drug development. nih.gov
Applications of 7 Chloro 5 Fluoro 1,3 Benzoxazole As a Chemical Building Block and Intermediate
Precursor in the Synthesis of More Complex Heterocyclic Systems
The benzoxazole (B165842) core is a privileged scaffold in medicinal and materials science due to its widespread presence in biologically active compounds and functional materials. mdpi.comresearchgate.net 7-Chloro-5-fluoro-1,3-benzoxazole, with its reactive sites, can be readily modified to construct a diverse array of more intricate heterocyclic systems.
The traditional and most common method for synthesizing benzoxazole derivatives involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivatives. rsc.org The chlorine and fluorine atoms on the benzene (B151609) ring of this compound influence the reactivity of the molecule, allowing for selective chemical transformations. For instance, the presence of these electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various functional groups. core.ac.uk
The synthesis of different functional materials and bioactive molecules often utilizes the benzoxazole structure as a starting point. researchgate.net For example, it can be a precursor for creating fused heterocyclic systems, which are of significant interest in drug discovery. The development of novel synthetic methodologies, including the use of various catalysts and reaction conditions, continues to expand the library of complex heterocyclic compounds derived from benzoxazole intermediates. rsc.org
Role in the Construction of Functional Organic Molecules
The benzoxazole moiety is a key component in a variety of functional organic molecules. rsc.org The specific substitution pattern of this compound makes it a useful building block for tuning the electronic and photophysical properties of the final molecules.
Derivatives of benzoxazole have been investigated for their fluorescent properties and potential use as fluorescent labels. mdpi.com The introduction of different substituents onto the benzoxazole core can modulate the absorption and emission wavelengths, making them suitable for various imaging and sensing applications. The synthesis of such molecules often involves the reaction of a functionalized benzoxazole, like this compound, with other aromatic or heterocyclic units.
Utility in Preclinical Medicinal Chemistry Research as a Scaffold for Lead Compound Development
The benzoxazole scaffold is of great importance in medicinal chemistry due to its presence in numerous compounds with a wide range of pharmacological activities. nih.govjocpr.com These activities include antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties, among others. nih.govjocpr.comresearchgate.netresearchgate.net Consequently, this compound serves as a valuable starting material for the synthesis of new potential drug candidates.
The chlorine and fluorine atoms in this compound can significantly impact the biological activity of the resulting derivatives. Fluorine, in particular, is often incorporated into drug molecules to enhance metabolic stability, binding affinity, and bioavailability. core.ac.ukchim.itossila.com The position of these halogens on the benzoxazole ring can be strategically utilized to optimize the interaction of the molecule with its biological target.
Researchers have synthesized various series of benzoxazole derivatives and evaluated their biological activities. For instance, some studies have focused on the development of benzoxazole-based compounds as 5-HT3 receptor partial agonists for potential use in treating irritable bowel syndrome. acs.org Other research has explored the synthesis of benzoxazole derivatives as potential anticancer agents. mdpi.com The ability to readily modify the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of lead compound development. bohrium.com
Below is a table summarizing some of the research on benzoxazole derivatives and their potential therapeutic applications:
| Research Area | Target/Activity | Example Compound Class |
| Anticancer | Cytotoxicity | 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles mdpi.com |
| Antifungal | Antifungal activity against phytopathogenic fungi | Substituted benzoxazole derivatives mdpi.com |
| Gastrointestinal | 5-HT3 receptor partial agonism | 2-Substituted benzoxazoles acs.org |
| Anti-inflammatory | COX-2 Inhibition | Thiazolidinone and azetidinone derivatives of benzoxazole bohrium.com |
Potential as a Synthon in Agrochemical or Material Science Research (e.g., Liquid Crystals, Optoelectronics)
Beyond pharmaceuticals, the benzoxazole core is also a valuable component in the development of new materials and agrochemicals. mdpi.comresearchgate.net
Agrochemicals: Benzoxazole derivatives have shown promise as herbicides and insecticides. researchgate.netresearchgate.net The structural features of this compound can be exploited to design new agrochemicals with improved efficacy and selectivity. The presence of halogens can influence the compound's mode of action and environmental persistence. Research in this area involves the synthesis and screening of novel benzoxazole-containing compounds for their biological activity against various pests and weeds. mdpi.comresearchgate.net
Material Science: The rigid and planar structure of the benzoxazole ring system makes it an attractive component for the design of liquid crystals and materials for optoelectronic applications. researchgate.netresearchgate.net The introduction of fluorine atoms can influence the mesomorphic (liquid crystalline) properties, such as the temperature range of the liquid crystal phase and the dielectric anisotropy. researchgate.netresearchgate.net
Research has been conducted on the synthesis of benzoxazole-terminated liquid crystals, where the terminal groups and lateral substituents are varied to tune the material's properties. researchgate.netresearchgate.net These materials could find applications in displays and other optical devices. Similarly, the electronic properties of benzoxazole derivatives make them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. bldpharm.com
The following table highlights the potential applications of this compound in these fields:
| Field | Application | Key Properties Influenced by the Scaffold |
| Agrochemicals | Herbicides, Insecticides | Biological activity, Selectivity mdpi.comresearchgate.netresearchgate.net |
| Material Science | Liquid Crystals, Optoelectronics | Mesomorphic properties, Electronic properties researchgate.netresearchgate.netbldpharm.com |
Preclinical and Mechanistic Biological Investigations of 7 Chloro 5 Fluoro 1,3 Benzoxazole and Its Derivatives in Vitro Studies
In Vitro Enzyme Inhibition Studies and Target Identification
Derivatives of the benzoxazole (B165842) core structure have been extensively studied as inhibitors of various enzymes implicated in disease pathogenesis. The specific substitution pattern on the benzoxazole ring plays a crucial role in determining the inhibitory potency and target selectivity.
Another key enzyme target for benzoxazole derivatives is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors. tandfonline.comsemanticscholar.org A series of benzoxazole derivatives were designed and synthesized as potential VEGFR-2 inhibitors. tandfonline.comnih.gov In vitro evaluation against VEGFR-2 revealed that compounds 14o , 14l , and 14b exhibited the highest inhibitory effect, with resulting VEGFR-2 protein concentrations of 586.3, 636.2, and 705.7 pg/ml, respectively. tandfonline.comnih.gov
Furthermore, benzoxazole derivatives have been investigated as inhibitors of the DprE1 enzyme, a crucial component in the cell wall synthesis of Mycobacterium tuberculosis. nih.gov In a study exploring novel 1,2,3-triazole-benzoxazole hybrids, compound BOK-3 , which features a fluoro atom at the ortho position, demonstrated significant DprE1 inhibition with an IC₅₀ of 3.0 µM. nih.gov This highlights the potential of this scaffold in developing new anti-tuberculosis agents.
The table below summarizes the in vitro enzyme inhibition data for selected benzoxazole derivatives.
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
| 12 | PARP-2 | 0.07 | nih.gov |
| 27 | PARP-2 | 0.057 | nih.gov |
| 14o | VEGFR-2 | - | tandfonline.comnih.gov |
| 14l | VEGFR-2 | - | tandfonline.comnih.gov |
| 14b | VEGFR-2 | - | tandfonline.comnih.gov |
| BOK-3 | DprE1 | 3.0 | nih.gov |
Cell-Based Assays for Specific Biological Pathways
Cell-based assays are instrumental in elucidating the effects of compounds on specific biological pathways within a cellular context. Benzoxazole derivatives have been subjected to a variety of such assays to understand their mechanisms of action.
In the context of cancer research, the anti-proliferative activity of benzoxazole derivatives has been evaluated against various cancer cell lines. A series of newly synthesized benzoxazole derivatives demonstrated promising cytotoxic effects against human cancer cell lines, with IC₅₀ values ranging from 3.22 to 32.53 µM. tandfonline.com Specifically, compounds 14o , 14l , and 14b showed high activity. tandfonline.com In another study, 5-chlorobenzo[d]oxazole-based derivatives were tested against MCF-7 and HepG2 cell lines, with compound 14b showing IC₅₀ values of 4.75 and 4.61 µM, respectively. nih.gov
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Flow cytometry analysis of cancer cells treated with IC₅₀ concentrations of certain benzoxazole derivatives revealed significant early apoptosis. For instance, compound 14b was found to arrest the HepG2 cell cycle at the Pre-G1 phase and induce apoptosis in 16.52% of the cells, a significant increase compared to the control. nih.gov This apoptotic effect was further supported by a 4.8-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov
The table below presents data from cell-based assays for selected benzoxazole derivatives.
| Compound | Cell Line | Assay | Result | Source |
| 14o, 14l, 14b | Human Cancer | Anti-proliferative | IC₅₀: 3.22-32.53 µM | tandfonline.com |
| 14b | MCF-7 | Anti-proliferative | IC₅₀: 4.75 µM | nih.gov |
| 14b | HepG2 | Anti-proliferative | IC₅₀: 4.61 µM | nih.gov |
| 14b | HepG2 | Cell Cycle Analysis | Arrest at Pre-G1 phase | nih.gov |
| 14b | HepG2 | Apoptosis Assay | 16.52% apoptosis | nih.gov |
| 14b | HepG2 | Caspase-3 Activation | 4.8-fold increase | nih.gov |
Receptor Binding Affinity Studies
The interaction of small molecules with specific receptors is a fundamental aspect of pharmacology. Benzoxazole derivatives have been evaluated for their binding affinity to various receptors, providing insights into their potential therapeutic applications.
One notable target is the 5-HT₃ receptor, a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting. acs.org A series of 2-substituted benzoxazole derivatives were synthesized and evaluated for their 5-HT₃ partial agonist activity. acs.org It was found that a small lipophilic substituent at the 5-position of the benzoxazole ring was effective in increasing receptor affinity. acs.org Specifically, 5-chloro derivatives demonstrated increased potency. acs.org Compound 6v , 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole, exhibited a high binding affinity for the 5-HT₃ receptor, comparable to the antagonist granisetron. acs.org
Another class of receptors targeted by benzoxazole derivatives is the sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric disorders, as well as in cancer. A new set of 5-chlorobenzoxazole-based derivatives were designed and evaluated for their affinity and selectivity towards σ₁ and σ₂ receptors. researchgate.net Compounds 19 , 22 , and 24 displayed nanomolar affinity for both receptor subtypes, with Kᵢ values for the σ₁ receptor of 1.27, 2.30, and 0.78 nM, and for the σ₂ receptor of 7.9, 3.8, and 7.61 nM, respectively. researchgate.net
The table below summarizes the receptor binding affinity data for selected benzoxazole derivatives.
| Compound | Receptor | Binding Affinity (Kᵢ) | Source |
| 6v | 5-HT₃ | High affinity (comparable to granisetron) | acs.org |
| 19 | σ₁ | 1.27 nM | researchgate.net |
| 19 | σ₂ | 7.9 nM | researchgate.net |
| 22 | σ₁ | 2.30 nM | researchgate.net |
| 22 | σ₂ | 3.8 nM | researchgate.net |
| 24 | σ₁ | 0.78 nM | researchgate.net |
| 24 | σ₂ | 7.61 nM | researchgate.net |
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Development
The systematic investigation of how chemical structure influences biological activity (Structure-Activity Relationship, SAR) and the underlying mechanism of action (Structure-Mechanism Relationship, SMR) is crucial for rational drug design. For benzoxazole derivatives, several SAR studies have provided valuable insights.
In the context of 5-HT₃ receptor partial agonists, the nature of the substituent at the 5-position of the benzoxazole ring was found to significantly affect potency. acs.org The introduction of a small lipophilic moiety, such as a chloro group, led to increased potency and lowered intrinsic activity. acs.org This suggests that lipophilicity at this position is a key determinant for receptor interaction.
For sigma receptor ligands, SAR studies revealed that dichloro substitution on the benzoxazole ring was superior for σ₂ binding affinity compared to monochloro or difluoro substitutions. researchgate.net Furthermore, a spacer of four units between the bicyclic scaffold and an azepane ring was found to be optimal for achieving nanomolar affinity towards both σ₁ and σ₂ receptors. researchgate.net
Regarding DprE1 inhibitors, a comparison between a chloro group at the meta position and the para position of a related scaffold indicated that meta-substitution was more favorable for activity. nih.gov
Exploration of Novel Mechanistic Insights of Action (e.g., DNA intercalation, membrane permeability)
Beyond direct enzyme inhibition and receptor binding, researchers are exploring other potential mechanisms of action for benzoxazole derivatives. The ability of these compounds to interact with other cellular components and processes is an active area of investigation.
Some studies suggest that the cytotoxic effects of certain benzoxazole derivatives may be related to their ability to interact with DNA. While direct evidence for DNA intercalation by 7-Chloro-5-fluoro-1,3-benzoxazole itself is limited in the provided search results, the broader class of benzoxazoles has been investigated for such properties.
The permeability of the cell membrane is another factor that can influence the biological activity of a compound. The lipophilicity of benzoxazole derivatives, often enhanced by halogen substituents, can affect their ability to cross cell membranes and reach intracellular targets. igi-global.com For example, the high activity of certain halo-substituted benzoxazoles is attributed to their enhanced interaction with lipid membranes and biological targets. igi-global.com
Further research is needed to fully elucidate the diverse mechanisms through which this compound and its derivatives exert their biological effects.
Future Research Directions and Emerging Avenues for Halogenated Benzoxazole Compounds
Development of Machine Learning and AI-driven Synthetic Route Prediction for Complex Derivatives
The synthesis of complex halogenated benzoxazole (B165842) derivatives often requires multi-step procedures that can be time-consuming and resource-intensive. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process by enabling rapid and accurate prediction of synthetic routes. nih.govpreprints.orgengineering.org.cn These computational tools can analyze vast databases of chemical reactions to identify the most efficient and viable pathways for novel compounds. nih.govpreprints.org
Future advancements will likely focus on developing more sophisticated algorithms that can account for factors like reaction conditions, catalyst selection, and potential side reactions with greater precision. The integration of AI with automated synthesis platforms could ultimately lead to a fully autonomous workflow for the design, synthesis, and testing of new halogenated benzoxazole derivatives.
Exploration of New Catalyst Systems for Highly Efficient and Selective Functionalization
The development of novel catalyst systems is crucial for the efficient and selective functionalization of the benzoxazole core. Transition metal catalysis, particularly with palladium and copper, has been instrumental in developing C-H activation and cross-coupling reactions for these heterocycles. rsc.orgnih.goviranarze.irnih.gov
Palladium-catalyzed systems have been extensively used for the direct arylation of benzoxazoles. rsc.orgnih.gov For example, a Pd(OAc)2/NiXantphos-based catalyst has been shown to be effective for the 2-arylation of benzoxazoles with aryl bromides at room temperature. nih.gov Other research has focused on the regioselective arylation at the C7 position using a phosphine-free PdCl2 catalyst. acs.org
Copper-catalyzed reactions offer a more economical and environmentally friendly alternative to palladium. nih.govbeilstein-journals.org Copper(I) iodide (CuI) with triphenylphosphine (B44618) (PPh3) has been used to catalyze the direct 2-arylation of benzoxazoles with aryl bromides. nih.gov Furthermore, copper catalysts supported on materials like aminated silica (B1680970) are being explored to facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. beilstein-journals.org
The table below summarizes some of the recent catalyst systems developed for the functionalization of benzoxazoles.
| Catalyst System | Reaction Type | Key Features |
| Pd(OAc)2/NiXantphos | 2-Arylation | Room temperature reaction; good to excellent yields (75-99%). nih.gov |
| PdCl2/PivOK | C7-Arylation | Phosphine-free system; unique regioselectivity. acs.org |
| CuI/PPh3 | 2-Arylation | Efficient C-H activation; good to excellent yields. nih.gov |
| Supported CuCl/CuCl2 | C2-Amination | Heterogeneous catalyst, reusable for up to eight cycles; microwave-assisted. beilstein-journals.org |
| Rh/Ru-based catalysts | Halogenation | Regioselective halogenation at the C7 or ortho positions of 2-arylbenzoxazoles. researchgate.net |
Future research will likely focus on the discovery of catalysts based on more abundant and less toxic metals, as well as the development of photocatalytic and electrocatalytic methods for the functionalization of halogenated benzoxazoles. researchgate.net
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and In Situ Characterization
A deep understanding of reaction mechanisms is essential for optimizing synthetic protocols. Advanced spectroscopic techniques that allow for real-time monitoring and in situ characterization are becoming indispensable tools for studying the synthesis of halogenated benzoxazoles. researchgate.netgoogle.com
In operando flow Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy have been successfully employed to investigate the mechanism of benzoxazole synthesis. researchgate.netgoogle.com These techniques provide real-time quantitative data on the concentrations of reactants, intermediates, and products throughout the course of a reaction. researchgate.net This allows for the precise determination of reaction kinetics, including the identification of rate-determining steps. researchgate.net
For instance, a "flow FTIR" device, created by integrating a flow cell with an FTIR spectrometer, can detect low-concentration reaction intermediates that might be missed by conventional methods. researchgate.net When coupled with flow NMR for quantitative analysis, a more complete picture of the reaction mechanism can be obtained. researchgate.net Other techniques like UV/Vis spectroscopy also offer simple, real-time analytical methods for in situ monitoring of critical parameters. mdpi.com
The application of these advanced spectroscopic methods will continue to provide invaluable insights into the complex reaction pathways involved in the synthesis of compounds like 7-Chloro-5-fluoro-1,3-benzoxazole, enabling more rational and efficient process development.
Integration with High-Throughput Screening and Automated Synthesis Platforms
The discovery of new bioactive molecules and functional materials requires the synthesis and evaluation of large libraries of compounds. The integration of automated synthesis platforms with high-throughput screening (HTS) is a powerful strategy to accelerate this process for halogenated benzoxazole derivatives. numberanalytics.comsigmaaldrich.combohrium.comnih.gov
Automated chemical synthesizers can perform entire reaction sequences, including purification, with minimal human intervention. sigmaaldrich.com These platforms often utilize pre-filled reagent cartridges for various reaction classes, such as N-heterocycle formation, reductive amination, and Suzuki coupling, which are relevant for the synthesis of diverse benzoxazole libraries. sigmaaldrich.com This technology allows for the rapid generation of hundreds or even thousands of compounds for biological screening. researchgate.net
HTS campaigns have been instrumental in identifying benzoxazole derivatives with potential therapeutic applications. bohrium.comnih.gov For example, HTS was used to discover benzoxazole-based inhibitors of Cryptosporidium parvum IMPDH, a target for antiparasitic drugs. nih.gov Similarly, a high-throughput screen identified small-molecule enhancers of progranulin (PGRN) expression, which have potential for the treatment of frontotemporal dementia. bohrium.com
The synergy between automated synthesis and HTS creates a powerful feedback loop where the biological data from screening can inform the design of the next generation of compounds, leading to a more efficient and targeted discovery pipeline.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The unique structural and electronic properties of halogenated benzoxazoles make them attractive candidates for a wide range of applications, fostering interdisciplinary research at the crossroads of chemistry, biology, and materials science.
In medicinal chemistry , the benzoxazole scaffold is considered a "privileged" structure due to its presence in numerous biologically active compounds. nih.gov Halogenated derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govresearchgate.net The introduction of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. nih.gov For example, structure-activity relationship (SAR) studies have shown that halogen substitution plays a crucial role in the potency of benzoxazole-based kinase inhibitors. researchgate.net
In materials science , benzoxazole derivatives are being explored for their fluorescent properties. periodikos.com.br They can serve as fluorescent probes for biological systems, such as for DNA detection. periodikos.com.br The photoluminescent characteristics of these compounds also make them suitable for applications in organic light-emitting diodes (OLEDs). periodikos.com.br
The continued collaboration between chemists, biologists, and materials scientists will be essential for unlocking the full potential of halogenated benzoxazoles and translating their unique properties into practical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-chloro-5-fluoro-1,3-benzoxazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis often begins with halogenated benzaldehyde precursors. For example, cyclization under Bischler-Napieralski conditions (using POCl₃ or PCl₅) is a common approach to form the benzoxazole core . Solvent choice (e.g., DMF or ethanol) and temperature (room temperature vs. reflux) significantly impact yield and purity. Optimization of stoichiometry, particularly for fluorine and chlorine substituent introduction, is critical. Post-synthetic purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How is this compound characterized structurally and analytically?
- Methodological Answer :
- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H⁺] = 186.55 g/mol) and isotopic patterns. Discrepancies between calculated and experimental values (e.g., ±0.005 Da) indicate impurities or isomerization .
- X-ray crystallography : Monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 9.4403 Å, β = 101.67°) provide 3D structural validation .
- Elemental analysis : Carbon, hydrogen, and nitrogen content (e.g., C 45.4%, H 1.6%, N 7.5%) must align with theoretical values within ±0.3% .
Q. What are the key reactivity patterns of the benzoxazole core in this compound?
- Methodological Answer : The 1,3-benzoxazole ring undergoes electrophilic substitution at the 2-position due to electron-withdrawing effects from fluorine and chlorine. For example, nitration or bromination requires controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid ring degradation. Nucleophilic displacement of chlorine (e.g., with amines) is feasible but requires catalysis (e.g., CuI/1,10-phenanthroline) .
Advanced Research Questions
Q. How can researchers resolve contradictions between calculated and experimental spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in HRMS or NMR data (e.g., δ 7.8 ppm for aromatic protons vs. predicted 7.5 ppm) may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Isotopic labeling : Use ¹³C or ¹⁵N isotopes to trace unexpected shifts .
- Computational validation : Compare experimental NMR with density functional theory (DFT)-simulated spectra (B3LYP/6-31G* basis set) .
- HPLC-MS : Detect trace impurities (<0.1%) that skew data .
Q. What strategies optimize the synthesis of this compound for scale-up in medicinal chemistry?
- Methodological Answer :
- Flow chemistry : Reduces reaction time (from 24h to 2h) and improves safety by minimizing hazardous intermediate handling .
- Microwave-assisted synthesis : Enhances yield (85%→92%) by uniform heating and reduced side reactions .
- Green solvents : Ethanol or water replaces DMF to align with sustainability goals .
Q. How does the chlorine/fluorine substitution pattern influence biological activity in benzoxazole derivatives?
- Methodological Answer :
- Antimicrobial studies : Fluorine at the 5-position enhances lipophilicity (logP = 2.1), improving bacterial membrane penetration. Chlorine at the 7-position increases electrophilicity, enhancing interaction with bacterial enzymes (e.g., DNA gyrase) .
- Molecular docking : Docking scores (e.g., −9.2 kcal/mol vs. −8.5 kcal/mol for E. coli FabH) correlate with substituent electronegativity and steric bulk .
Q. What safety protocols are critical when handling this compound in experimental settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
